molecular formula C15H14N4O B13873905 N,1-dimethyl-2-pyridin-3-ylbenzimidazole-5-carboxamide

N,1-dimethyl-2-pyridin-3-ylbenzimidazole-5-carboxamide

Cat. No.: B13873905
M. Wt: 266.30 g/mol
InChI Key: CXKYCPLLSZUGFL-UHFFFAOYSA-N
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Description

N,1-dimethyl-2-pyridin-3-ylbenzimidazole-5-carboxamide is a heterocyclic compound that features a benzimidazole core with a pyridine ring and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,1-dimethyl-2-pyridin-3-ylbenzimidazole-5-carboxamide typically involves the condensation of o-phenylenediamine with a suitable aldehyde or carboxylic acid derivative, followed by cyclization to form the benzimidazole ring. The pyridine ring is introduced through a subsequent reaction with a pyridine derivative. Common reagents used in these reactions include formic acid, trimethyl orthoformate, and various catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and automated synthesis equipment to ensure consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N,1-dimethyl-2-pyridin-3-ylbenzimidazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated reagents, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce reduced forms of the compound with altered functional groups.

Scientific Research Applications

N,1-dimethyl-2-pyridin-3-ylbenzimidazole-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N,1-dimethyl-2-pyridin-3-ylbenzimidazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a therapeutic effect. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,1-dimethyl-2-pyridin-3-ylbenzimidazole-5-carboxamide is unique due to its specific substitution pattern and the presence of both a pyridine ring and a benzimidazole core. This combination of structural features contributes to its distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C15H14N4O

Molecular Weight

266.30 g/mol

IUPAC Name

N,1-dimethyl-2-pyridin-3-ylbenzimidazole-5-carboxamide

InChI

InChI=1S/C15H14N4O/c1-16-15(20)10-5-6-13-12(8-10)18-14(19(13)2)11-4-3-7-17-9-11/h3-9H,1-2H3,(H,16,20)

InChI Key

CXKYCPLLSZUGFL-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=CC2=C(C=C1)N(C(=N2)C3=CN=CC=C3)C

Origin of Product

United States

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